Omadacycline (mesylate)

准备方法

奥马环素甲磺酸盐的合成涉及多个步骤,从四环素核心结构开始。. 反应条件通常涉及使用有机溶剂和催化剂以促进化学转化。 奥马环素甲磺酸盐的工业生产方法旨在确保高产率和纯度,通常涉及纯化步骤,例如结晶和色谱法 .

化学反应分析

奥马环素甲磺酸盐会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰分子上的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

奥马环素甲磺酸盐在科学研究中具有广泛的应用:

化学: 它被用作研究氨基甲基四环素类抗生素合成和反应性的模型化合物。

生物学: 该化合物用于研究以了解细菌耐药机制和新型抗生素的开发。

医药: 奥马环素甲磺酸盐正被研究其治疗各种细菌感染的疗效,包括由耐药菌株引起的感染。

作用机制

奥马环素甲磺酸盐的作用机制涉及抑制细菌蛋白质合成。该化合物与 30S 核糖体亚基结合,阻止氨酰-tRNA 附着到核糖体受体位点。 这种作用抑制了肽链的延长,最终导致细菌生长受到抑制 . 奥马环素甲磺酸盐对具有常见四环素耐药机制(如外排泵和核糖体保护蛋白)的细菌分离株仍然有效 .

相似化合物的比较

奥马环素甲磺酸盐在四环素类抗生素中是独特的,因为它具有广谱抗菌活性,并且能够克服常见的四环素耐药机制。类似的化合物包括:

米诺环素: 另一种四环素类抗生素,具有类似的核心结构,但侧链不同。

泰地环素: 一种糖基四环素类抗生素,与传统四环素相比具有更广谱的活性。

生物活性

Omadacycline (mesylate) is a novel aminomethylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant bacterial strains. Approved by the FDA in 2018, it is primarily indicated for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs). This article explores the biological activity of omadacycline, highlighting its mechanisms of action, efficacy against various pathogens, and clinical case studies.

Omadacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains. This action is similar to other tetracyclines but is enhanced by its unique structural modifications that allow it to overcome common resistance mechanisms such as drug efflux pumps and ribosomal protection .

Antibacterial Spectrum

Omadacycline exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) demonstrate effectiveness against key pathogens:

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 2 | 100 |

| Streptococcus pneumoniae | 0.25 | 1 | 95 |

| Escherichia coli | 0.5 | 2 | 100 |

| Klebsiella pneumoniae | 1 | 4 | 93.3 |

| Mycoplasma pneumoniae | N/A | N/A | Effective |

The data indicates that omadacycline is particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Streptococcus pneumoniae .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of omadacycline in treating various infections. For instance, in a randomized controlled trial comparing omadacycline to moxifloxacin for CABP, both antibiotics showed noninferior clinical responses, with omadacycline achieving an early clinical response in approximately 81.1% of patients .

Case Studies

- Pediatric Mycoplasma pneumoniae Pneumonia : A case report highlighted the successful use of omadacycline in an adolescent patient with macrolide-unresponsive Mycoplasma pneumoniae pneumonia. After switching to omadacycline, the patient's condition improved significantly within three days, with normalization of inflammatory markers and resolution of pulmonary lesions observed on follow-up imaging .

- Complicated Skin Infections : In a phase II study comparing omadacycline to linezolid for complicated skin infections, results indicated comparable efficacy between the two treatments, with omadacycline showing a slightly higher rate of clinical response at follow-up assessments .

Safety Profile

Omadacycline has been reported to have a favorable safety profile, with lower rates of treatment discontinuation due to adverse effects compared to traditional antibiotics like linezolid and moxifloxacin . Common side effects include gastrointestinal disturbances but are generally well-tolerated.

属性

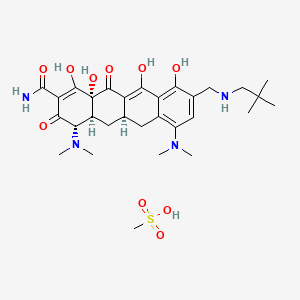

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTZQVQPPVIFKG-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。